3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Description
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is an organic compound featuring a complex structure formed by the fusion of benzo[d]oxazole, benzo[d]thiazole, and piperidine units. Its unique structural arrangement enables diverse reactivity and wide-ranging applications in scientific research.
Properties
IUPAC Name |
3-[2-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14-7-8-15(2)21-20(14)24-22(31-21)29-16-9-11-25(12-10-16)19(27)13-26-17-5-3-4-6-18(17)30-23(26)28/h3-8,16H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESXOEOAJVCZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)OC3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis. The core synthesis involves:
Formation of 4,7-dimethylbenzo[d]thiazole: : This is achieved by cyclization of suitable aromatic amines with thioamides.
Formation of the Piperidine Derivative: : Substituted piperidine compounds are prepared using nucleophilic substitution reactions involving halogenated precursors.
Linking the Fragments: : The intermediate compounds are connected using etherification and amidation reactions, requiring precise control over temperature and catalysts to ensure high yield.
Industrial Production Methods
Industrial production mirrors lab-scale synthesis but is optimized for large volumes:
Batch reactors are used for stepwise addition of reagents.
Continuous flow systems may be employed for efficient scaling.
Stringent purification methods like recrystallization and chromatography are essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly affecting the dimethylbenzo[d]thiazole unit, leading to various oxidized derivatives.
Reduction: : Reduction reactions target the oxoethyl linkage, potentially yielding alcohol derivatives.
Substitution: : Electrophilic aromatic substitution can introduce various substituents, enhancing the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) and electrophiles in acidic medium.
Major Products Formed
Oxidized Products: : Alcohols, ketones, and carboxylic acids.
Reduced Products: : Alcohol derivatives.
Substituted Products: : Varied aromatic derivatives, depending on substituents.
Scientific Research Applications
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is utilized across:
Chemistry: : A precursor in synthesizing advanced organic molecules.
Biology: : Investigates enzyme interactions due to its structural mimicry of biologically relevant compounds.
Medicine: : Explores pharmaceutical potentials, especially in drug design targeting neurological pathways.
Industry: : Used in material science for developing new polymers and functional materials.
Mechanism of Action
The compound operates primarily through:
Molecular Targets: : Targets specific enzyme active sites, disrupting normal substrate binding.
Pathways Involved: : Influences signaling pathways, particularly those involving neurotransmission, due to its structural affinity to biological molecules.
Comparison with Similar Compounds
3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one stands out for its specific arrangement of benzo[d]oxazole and benzo[d]thiazole units linked through a piperidine ring, offering a distinct reactivity profile compared to similar compounds like:
3-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)methyl)piperidin-1-yl)benzo[d]oxazole: : Lacks the oxoethyl linkage, altering reactivity.
4-(4,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]oxazole: : Simpler structure, less versatile in applications.
There you go, a comprehensive guide to this fascinating compound!
Biological Activity
The compound 3-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 444.56 g/mol. The structure features a benzo[d]thiazole moiety, a piperidine ring, and a benzo[d]oxazole component, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 444.56 g/mol |
| Solubility | Moderate in organic solvents like dichloromethane |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in inflammation and cancer pathways. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can reduce inflammatory responses or tumor growth.
- Cell Signaling Modulation : It has been shown to influence cell signaling pathways, affecting gene expression related to inflammation and apoptosis.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, it exhibited significant cytotoxicity against leukemia cell lines, with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Neuroprotective Effects
In vitro studies on PC12 cells have shown that the compound can reduce neurotoxicity induced by amyloid-beta (Aβ) peptides. It protects against apoptosis by modulating the Akt/GSK-3β/NF-κB signaling pathway, which is crucial in neurodegenerative diseases like Alzheimer's.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the compound's effect on several cancer cell lines, revealing that it inhibited cell proliferation effectively in a dose-dependent manner. The most potent derivatives were further analyzed for their ability to induce apoptosis.
- Neuroprotection in Alzheimer's Models : In another study using Aβ25-35-induced PC12 cells, the compound significantly reduced apoptosis markers and improved cell viability compared to control groups. This suggests potential therapeutic applications in Alzheimer's disease.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to either the benzo[d]thiazole or piperidine components significantly affect biological activity and solubility profiles. For example:
- Substituents on the piperidine ring enhance binding affinity to target enzymes.
- Variations in the benzo[d]oxazole structure influence cytotoxicity levels.
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multistep organic reactions, typically involving coupling of the benzoxazolone and benzothiazole moieties with a piperidine linker. A common approach is to use General Procedure D (as described in ), which involves:
- Step 1: Activation of the piperidine oxygen for nucleophilic substitution.
- Step 2: Alkylation of the benzoxazolone core using a keto-ethyl spacer.
Key optimization strategies include: - Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Catalysts: Use of mild bases (e.g., K₂CO₃) to avoid side reactions .
- Yield improvement: Monitoring reaction progress via TLC and optimizing stoichiometric ratios (e.g., 1.2 equivalents of the piperidine derivative to ensure complete coupling) .
Basic: Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?
Methodological Answer:
- 1H/13C NMR: Assign peaks based on expected chemical environments. For example:
- The piperidinyl proton resonates at δ ~3.5–4.0 ppm (multiplet), while the benzothiazole methyl groups appear as singlets at δ ~2.5–3.0 ppm .
- Carbonyl carbons (e.g., oxoethyl group) appear at δ ~165–175 ppm in 13C NMR .
- HRMS: Validate molecular weight with <2 ppm error. For instance, a calculated [M+H]+ of 465.1521 should match experimental data .
- Elemental Analysis: Compare experimental vs. theoretical C/H/N percentages (e.g., C: 62.3% observed vs. 62.5% calculated) to confirm purity .
Advanced: How can discrepancies between theoretical and experimental elemental analysis data be resolved?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. To address this:
- Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to remove unreacted starting materials .
- Drying: Vacuum-dry the compound at 60°C for 24 hours to eliminate residual solvents .
- Alternative validation: Cross-check with HRMS and NMR integration ratios to confirm stoichiometry .
Advanced: What in vitro models are suitable for evaluating biological activity, and how should cytotoxicity assays be designed?
Methodological Answer:
- Cell lines: Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) for selectivity assessment .
- Protocol:
- Incubation: 48–72 hours in RPMI-1640 medium with 5% FBS at 37°C/5% CO₂ .
- Dosing: Test concentrations from 1 nM to 100 µM, using DMSO as a vehicle (≤0.5% v/v) .
- Endpoint measurement: Sulforhodamine B (SRB) assay for cell viability, with CHS-828 as a positive control .
- Data analysis: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare with reference compounds .
Advanced: How can molecular docking predict target interactions, and what validation is required?
Methodological Answer:
- Software: Use AutoDock Vina or Schrödinger Suite to model binding poses.
- Procedure:
- Target selection: Prioritize receptors with known affinity for benzoxazolone/thiazole derivatives (e.g., kinases, GPCRs) .
- Docking parameters: Include flexible residues in the active site and validate with co-crystallized ligands (RMSD <2.0 Å) .
- Experimental validation: Confirm predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .
Advanced: What strategies are effective for structure-activity relationship (SAR) analysis of derivatives?
Methodological Answer:
- Core modifications: Vary substituents on the benzothiazole (e.g., 4,7-dimethyl vs. chloro) and assess changes in bioactivity .
- Linker optimization: Test alternative spacers (e.g., ethylene vs. propylene) to balance rigidity and solubility .
- Data-driven SAR: Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity .
Advanced: How can environmental fate studies be integrated into early-stage research?
Methodological Answer:
- Degradation studies: Use HPLC-MS to monitor hydrolysis/photolysis products in simulated environmental conditions (pH 7.4 buffer, UV light) .
- Ecotoxicology: Evaluate toxicity in Daphnia magna or algae models, following OECD guidelines .
- Data integration: Apply QSAR models to predict bioaccumulation and persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
